molecular formula C13H18N2O B2511932 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide CAS No. 1436280-99-7

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide

Cat. No.: B2511932
CAS No.: 1436280-99-7
M. Wt: 218.3
InChI Key: FSWYQLQZESGKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of pharmacological effects.

Scientific Research Applications

Synthesis of Novel Compounds

  • Heterocyclic Compound Synthesis

    Compounds incorporating sulfamoyl moiety have been synthesized for antimicrobial applications. These include novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, highlighting the versatility in synthesizing biologically active compounds using similar synthetic strategies that might apply to the target compound (Darwish et al., 2014).

  • Conformational Restriction in Drug Design

    Cyclopropane-based conformational restriction has been used to design highly selective agonists for histamine H3 receptor, demonstrating the significance of structural modification in enhancing drug specificity and potency (Kazuta et al., 2003).

Biological Evaluation

  • Antimicrobial Activity

    Synthesis and evaluation of isoxazole-based heterocycles have shown promising results against both bacterial and fungal pathogens. This suggests that similar compounds, through appropriate functionalization, could be developed as antimicrobial agents (Darwish et al., 2014).

  • Receptor Agonist/Antagonist Design

    The development of conformationally restricted analogues of histamine to improve binding affinity and selectivity for histamine receptors indicates a broader applicability in designing receptor-specific ligands. Such strategies could be relevant for compounds like "2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide" in targeting specific biological receptors (Kazuta et al., 2002).

Chemical Synthesis and Modification

  • Cyclization Reactions: Co-cyclization of nitrogen-containing acetylenes, facilitated by nickel catalysts, to produce aminoindane, isoindoline, and isoindolinone derivatives underscores the potential of catalytic systems in constructing complex molecular architectures. Such methodologies could be exploited for synthesizing and modifying compounds with the given chemical structure (Duckworth et al., 1996).

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-6-10-15(9-5-2)11-13(16)14(3)12-7-8-12/h2,12H,7-11H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYQLQZESGKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)N(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.